molecular formula C11H13NO3 B1463125 2-Phenyl-morpholine-3-carboxylic acid CAS No. 751421-37-1

2-Phenyl-morpholine-3-carboxylic acid

Cat. No.: B1463125
CAS No.: 751421-37-1
M. Wt: 207.23 g/mol
InChI Key: CCVZQEQSEKNUJG-UHFFFAOYSA-N
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Description

2-Phenyl-morpholine-3-carboxylic acid is a heterocyclic compound that features a morpholine ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-morpholine-3-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acid derivatives. One common method is the reaction of 2-phenyl-1,2-amino alcohol with chloroacetic acid under basic conditions to form the morpholine ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Phenyl-morpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenyl and carboxylic acid groups.

    2-Phenyl-morpholine: Lacks the carboxylic acid group.

    3-Carboxy-morpholine: Lacks the phenyl group.

Uniqueness

2-Phenyl-morpholine-3-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZQEQSEKNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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